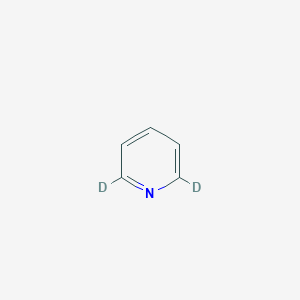

Pyridine-2,6-d2

概要

説明

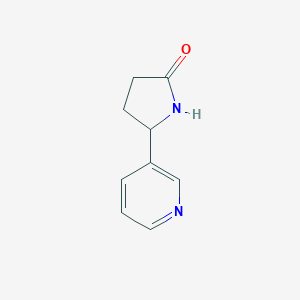

Pyridine-2,6-d2 is an organic compound that is a derivative of pyridine . It is typically used as a tridentate ligand for transition metals such as Cu 2+ and Ni 2+ .

Synthesis Analysis

The synthesis of Pyridine-2,6-d2 involves the introduction of 2,6-pyridinedicarboxamide into the main chains of linear and crosslinked polyurethanes . These materials are synthesized using the same soft block (Terathane 1400) and different hard blocks via a two-step polymerization method .Molecular Structure Analysis

The molecular structure of Pyridine-2,6-d2 is characterized by fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups . This is due to the fact that the 2,6-pyridinedicarboxamide units are likely to adopt syn–syn conformations when in a solid state .Chemical Reactions Analysis

Pyridine derivatives, including Pyridine-2,6-d2, are known for their unique electrochemical properties . They can make an unequivocal contribution to the studies of redox reaction mechanisms and can be a powerful tool for the synthesis of new compounds on a gram scale .Physical And Chemical Properties Analysis

Pyridine-2,6-d2 exhibits unique physical and chemical properties. For instance, the inclusion of pyridine derivative into polyurethane urea chain structure has been successful . The obtained polyurethane matrix structure was characterized through fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups .科学的研究の応用

Supramolecular Chemistry

Pyridine-2,6-d2: plays a significant role in supramolecular chemistry . It serves as a building block for creating complex structures through non-covalent interactions. Its ability to form hydrogen bonds and coordinate with metals makes it a valuable component in designing molecular sensors and recognition systems .

Coordination Chemistry

In coordination chemistry , Pyridine-2,6-d2 is utilized as a chelating ligand. It can bind to various metal cations like Cu, Co, Fe, Ni, and Pd, which is essential for synthesizing metal-organic frameworks (MOFs) and other coordination complexes . These complexes have applications ranging from catalysis to gas storage.

Drug Discovery

The compound’s structural similarity to naturally occurring molecules makes it a useful scaffold in drug discovery . Researchers can modify Pyridine-2,6-d2 to create pharmacologically active compounds, potentially leading to new medications .

Organic Synthesis

Pyridine-2,6-d2: is also a reagent in organic synthesis . Its derivatives are used as intermediates in the synthesis of various organic compounds. The deuteration at positions 2 and 6 can be particularly useful for tracing reactions and understanding mechanisms .

Electrochemistry

In the field of electrochemistry , Pyridine-2,6-d2 derivatives are studied for their redox properties. Understanding the electrochemical behavior of such compounds can lead to advancements in battery technology and electrocatalysis .

Material Science

Pyridine-2,6-d2: derivatives contribute to material science by forming the basis for novel materials with specific electronic and optical properties. These materials can be used in the development of new sensors, semiconductors, and photovoltaic cells .

Analytical Chemistry

As an analytical tool, Pyridine-2,6-d2 can be used to study reaction kinetics and mechanisms. Its deuteration allows for NMR spectroscopy applications, providing insights into molecular interactions and structure determination .

Environmental Chemistry

Lastly, in environmental chemistry , Pyridine-2,6-d2 can be employed to create sensors that detect environmental pollutants. Its ability to interact with various chemical species makes it an excellent candidate for monitoring and cleaning up hazardous substances .

Safety and Hazards

Pyridine-2,6-d2 is a hazardous substance. It is highly flammable and causes skin irritation and serious eye irritation . It is also harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle it with care, use protective clothing, and avoid breathing its dust, fume, gas, mist, vapors, or spray .

将来の方向性

The nitrogen-bearing heterocycle pyridine, in its several analogous forms including Pyridine-2,6-d2, occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

作用機序

Target of Action

It has been used in the synthesis of new heterocyclic polyurethane materials . It’s also been reported to have significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing .

Mode of Action

It has been reported that the inclusion of the pyridine derivative into polyurethane urea chain structure had been successful . The obtained polyurethane matrix structure was characterized through fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups .

Biochemical Pathways

It has been involved in the synthesis of new heterocyclic polyurethane materials . It’s also been reported to have roles in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing .

Pharmacokinetics

A study reported that a polymer-interferon alpha conjugate synthesized using pyridine-2,6-dicarboxaldehyde showed significantly improved pharmacokinetics .

Result of Action

It has been reported that the introduction of 2,6-pyridinedicarboxamide into the main chains of linear and crosslinked polyurethanes resulted in materials with improved thermal stability compared with conventional polyurethanes .

Action Environment

A study reported that a light-conversion agent synthesized using pyridine-2,6-dicarboxaldehyde showed high compatibility and stability for light-conversion agricultural films .

特性

IUPAC Name |

2,6-dideuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-KFRNQKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=NC(=CC=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

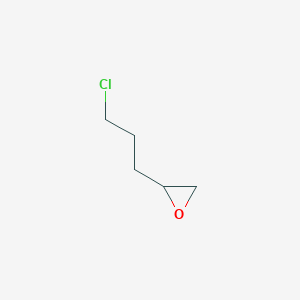

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the study of pyridine-2,6-d2 important in vibrational spectroscopy?

A: Isotopic substitution, like replacing hydrogen with deuterium in pyridine-2,6-d2, causes predictable shifts in vibrational frequencies. These shifts help researchers assign vibrational modes to specific atomic motions within the molecule. By comparing the spectra of pyridine and its deuterated analogs, a more complete understanding of pyridine's vibrational behavior emerges. [, , ]

Q2: What are some of the key spectroscopic techniques used to study pyridine-2,6-d2?

A: Researchers utilize a combination of infrared (IR) and Raman spectroscopy to analyze the vibrational characteristics of pyridine-2,6-d2. IR spectroscopy reveals information about changes in dipole moment during molecular vibrations, while Raman spectroscopy probes polarizability changes. The combined data from these techniques, including depolarization ratios obtained from Raman measurements, offer a comprehensive picture of molecular vibrations. [, , ]

Q3: How does the vibrational assignment of pyridine-2,6-d2 compare to that of pyridine?

A: While the overall vibrational patterns share similarities, the isotopic substitution in pyridine-2,6-d2 necessitates adjustments to the vibrational assignments compared to pyridine. These adjustments primarily involve the B2 symmetry modes and are crucial for achieving consistency with observed spectroscopic data and theoretical calculations. [, ]

Q4: How has computational chemistry contributed to our understanding of pyridine-2,6-d2's vibrational behavior?

A: Computational models, employing methods like normal coordinate analysis with modified Urey-Bradley force fields, have been instrumental in refining the vibrational assignments of pyridine-2,6-d2. [] These calculations provide insights into the force constants associated with specific bonds and angles within the molecule, allowing for a more accurate prediction and interpretation of vibrational frequencies.

Q5: Beyond fundamental vibrational analysis, how else has pyridine-2,6-d2 been utilized in research?

A: Pyridine-2,6-d2 has proven valuable in surface-enhanced Raman scattering (SERS) studies. Researchers observed SERS spectra of pyridine-2,6-d2 in silver borohydride sols, providing insights into adsorption mechanisms and the role of aggregation in SERS enhancement. [] This research highlights the potential of pyridine-2,6-d2 as a probe molecule in surface science.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。